3-(2,4-Dichloropyrimidin-5-yl)-5-methyl-1,2,4-oxadiazole
Description
3-(2,4-Dichloropyrimidin-5-yl)-5-methyl-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 2,4-dichloropyrimidin-5-yl group at position 3 and a methyl group at position 5. Its crystal structure reveals a nearly coplanar arrangement between the oxadiazole and dichloropyrimidine rings, with a dihedral angle of 1.7° . Intermolecular Cl⋯O contacts (3.019 Å) contribute to its solid-state packing, which may influence solubility and crystallinity .
Properties
Molecular Formula |
C7H4Cl2N4O |
|---|---|
Molecular Weight |
231.04 g/mol |
IUPAC Name |
3-(2,4-dichloropyrimidin-5-yl)-5-methyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C7H4Cl2N4O/c1-3-11-6(13-14-3)4-2-10-7(9)12-5(4)8/h2H,1H3 |
InChI Key |
GCRNCGDQVWABBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NO1)C2=CN=C(N=C2Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichloropyrimidin-5-yl)-5-methyl-1,2,4-oxadiazole typically involves the reaction of 2,4-dichloropyrimidine with appropriate reagents to form the oxadiazole ring. One common method involves the cyclization of 2,4-dichloropyrimidine with nitrile oxides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 50-100°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichloropyrimidin-5-yl)-5-methyl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.
Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide, potassium tert-butoxide, or lithium diisopropylamide are commonly used.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce corresponding oxides, amines, or alcohols .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 3-(2,4-Dichloropyrimidin-5-yl)-5-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes, such as kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can disrupt cellular processes and induce apoptosis in cancer cells . Additionally, it can modulate the activity of various signaling pathways, including the MAPK and PI3K/Akt pathways, which are involved in cell growth and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The table below highlights key structural analogs, their substituents, and physicochemical properties:

*logP estimated based on substituent contributions.
Key Observations:
- Halogen Effects : Bromine in the thienyl analog increases molecular weight and polarizability, favoring halogen bonding in drug-receptor interactions .
- Ring Saturation : Dihydro-oxadiazoles (e.g., compounds A and B in ) exhibit reduced aromaticity, which may alter metabolic pathways and increase cardiotoxicity risks .
Biological Activity
3-(2,4-Dichloropyrimidin-5-yl)-5-methyl-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, along with relevant research findings and case studies.
Chemical Structure
The compound features a pyrimidine ring substituted with two chlorine atoms and an oxadiazole ring with a methyl group. The presence of these functional groups is crucial for its biological activity, as they influence the compound's reactivity and interaction with biological targets.
Antimicrobial Properties
Research has indicated that derivatives of 3-(2,4-Dichloropyrimidin-5-yl)-5-methyl-1,2,4-oxadiazole exhibit significant antimicrobial activity. For instance, compounds structurally similar to this oxadiazole have shown effectiveness against various bacterial strains. The mechanism often involves the inhibition of enzyme activity critical for bacterial survival.
Anticancer Activity
In addition to antimicrobial effects, this compound has demonstrated potential anticancer properties. Studies have shown that certain derivatives can inhibit the growth of cancer cells by interfering with cellular processes such as apoptosis and cell cycle progression. The dichloropyrimidine moiety is particularly noted for its ability to inhibit monoamine oxidase enzymes, which are linked to cancer progression.
Case Studies
- Study on Antimicrobial Activity : A study evaluated the antimicrobial effects of various oxadiazole derivatives against E. coli and Staphylococcus aureus. The results showed that 3-(2,4-Dichloropyrimidin-5-yl)-5-methyl-1,2,4-oxadiazole had a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, indicating potent activity.
- Anticancer Evaluation : In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound induced apoptosis through mitochondrial pathways. Flow cytometry analysis indicated an increase in the sub-G1 phase population, suggesting effective cell cycle arrest.
The biological activity of 3-(2,4-Dichloropyrimidin-5-yl)-5-methyl-1,2,4-oxadiazole can be attributed to its ability to bind to specific enzymes and receptors:
- Molecular Docking Studies : Computational studies have shown that the compound binds effectively to target enzymes involved in metabolic pathways related to both microbial resistance and cancer proliferation.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-(3-Chlorophenyl)-5-methyl-1,2,4-oxadiazole | Structure | Antimicrobial activity |
| 3-(2-Aminopyrimidin-5-yl)-5-methyl-1,2,4-oxadiazole | Structure | Anticancer properties |
| 3-(2-Fluoropyrimidin-5-yl)-5-methyl-1,2,4-oxadiazole | Structure | Neuroprotective effects |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
